molecular formula C16H13N3O3S B5614266 4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B5614266
M. Wt: 327.4 g/mol
InChI Key: OYOYYUCWNWMBAL-UHFFFAOYSA-N
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Description

The compound is part of a series of N-substituted thiazol-2-amines, which have been synthesized and studied for various biological activities, including anthelmintic and antibacterial properties. These compounds are derived from substituted phenyl thioureas and have been structurally elucidated through various analytical methods (Bhandari & Gaonkar, 2016).

Synthesis Analysis

The synthesis typically involves the reaction of thiourea derivatives with suitable electrophiles to form the thiazol-2-amine scaffold. Specifically, compounds like 4-(4-nitrophenoxy)phenyl thiourea serve as key intermediates in these syntheses. The structural features of these compounds are confirmed through NMR, IR, and elemental analysis (Bhandari & Gaonkar, 2016).

Molecular Structure Analysis

Molecular structure analysis is conducted through X-ray crystallography and NMR spectroscopy, providing details about the dihedral angles and planarity of the molecular framework. This information helps in understanding the conformational preferences and potential interaction sites of the molecule (Yin et al., 2008).

Chemical Reactions and Properties

These compounds participate in typical reactions associated with their functional groups. The thiazol-2-amine moiety can undergo nucleophilic substitution reactions and form complexes with metals, which can be explored for various chemical applications. Their chemical reactivity also includes the ability to form hydrogen bonds and engage in π-π interactions, which are crucial for their biological activities (Androsov, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be derived from the synthesis and structural analysis studies. These properties are influenced by the molecular structure and substitution patterns on the thiazol ring (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are determined by the functional groups present on the molecule. The presence of the methoxy and nitro groups, along with the thiazol-2-amine moiety, dictates the electron distribution and hence the chemical behavior of these compounds (Androsov & Neckers, 2007).

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-14-7-5-11(6-8-14)15-10-23-16(18-15)17-12-3-2-4-13(9-12)19(20)21/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOYYUCWNWMBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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